Isotridecanol
Description
Historical Context and Evolution of Research Perspectives on Branched-Chain Alcohols
The scientific investigation of alcohols has a long history, with early research focusing primarily on the physiological effects of straight-chain alcohols like ethanol (B145695). pnas.org Systematic empirical studies into the broader family of alcohols began to emerge in the mid-to-late 19th century. A notable development from this era was the establishment of "Richardson's law" in 1869, which posited that the acute toxicity of straight-chain monohydroxy alcohols is directly proportional to their carbon chain length. pnas.org Early observations also noted that branched-chain isomers, such as isopropyl or isobutyl alcohol, were less toxic than their linear counterparts. pnas.org
The commercial production of fatty alcohols began with the splitting of sperm oil, but by the 1930s, catalytic high-pressure hydrogenation became a key manufacturing method. slideshare.net A significant revolution in the production of branched-chain alcohols came with the development of petrochemical-based methods, specifically the Oxo process (hydroformylation). palmercruz.comslideshare.net This process, which involves the reaction of olefins with carbon monoxide and hydrogen, allowed for the large-scale synthesis of branched-chain alcohols like isotridecanol from precursors such as propylene (B89431) trimers. palmercruz.comwindows.net The evolution from natural fat and oil feedstocks to petrochemical synthesis greatly expanded the availability and variety of branched-chain alcohols, paving the way for extensive research into their properties and applications. slideshare.net Modern research continues to build on this foundation, exploring microbial production and the engineering of metabolic pathways as sustainable alternatives for producing branched-chain higher alcohols (BCHAs). researchgate.netasm.orgnih.gov
Contemporary Significance of this compound in Chemical Science and Industrial Research
In contemporary chemical science, this compound is recognized as a crucial intermediate for synthesizing a wide array of derivatives. atamankimya.commoellerchemie.com Its industrial importance stems from the versatility of its hydroxyl group, which can undergo numerous reactions, most significantly esterification and ethoxylation. basf.comatamanchemicals.com The reaction with ethylene (B1197577) oxide produces this compound ethoxylates, a major class of non-ionic surfactants. atamanchemicals.com These surfactants are valued for their excellent wetting, emulsifying, and dispersing properties. atamanchemicals.comatamankimya.com
The branched structure of this compound enhances solubility in organic media and lowers the melting point compared to linear alcohols, which is advantageous in many formulations. These properties make it a key component in a multitude of industrial sectors. Its derivatives are fundamental to the production of high-performance plasticizers, lubricants, and cleaning agents. moellerchemie.comatamankimya.com In the coatings industry, it serves as a raw material for special esters in high-quality lacquers and as a low-volatility solvent. moellerchemie.comatamanchemicals.com
The following table summarizes the primary industrial applications of this compound and its derivatives:
| Industry | Application | Function of this compound/Derivative | Reference(s) |
|---|---|---|---|
| Plastics | PVC Plasticizers | Serves as the alcohol component in ester plasticizers. | atamanchemicals.com |
| Cleaners & Detergents | Surfactants | Acts as a precursor to ethoxylated non-ionic surfactants. | moellerchemie.comatamanchemicals.comchemondis.com |
| Lubricants | Lubricant Additives | Used as a raw material for various high-performance lubricants. | atamanchemicals.com |
| Paints & Coatings | Solvents, Lacquer Resins, Defoamers | Functions as a low-volatility solvent, a precursor for special esters, and a foam control agent. | moellerchemie.comatamanchemicals.com |
| Textiles & Leather | Wetting Agents, Defoamers, Emulsifiers | Used in processing aids for dyeing, scouring, and finishing. | atamanchemicals.comatamanchemicals.comeuropa.eu |
| Agrochemicals | Emulsifiers, Dispersants | Improves the stability and spread of pesticide and herbicide formulations. | chemondis.com |
| Cosmetics | Fragrances, Emollients | Used as a fragrance ingredient and as an agent to blend oils and water in lotions. | moellerchemie.compenpet.com |
| Metalworking | Metalworking Fluids | Component in fluids for cooling and lubrication during metal processing. | europa.eu |
Isomeric Considerations and Structural Diversity in this compound Studies
The term "this compound" does not refer to a single molecule but to a mixture of C13 branched-chain primary alcohols. windows.net This structural diversity is a direct result of its common synthesis route: the hydroformylation of dodecene isomers (C12 olefins). windows.net The dodecene feedstock is typically produced by the trimerization of butene, which leads to a complex mixture of branched C12 alkenes. windows.net The subsequent hydroformylation (Oxo synthesis) adds a hydroxymethyl group (–CH2OH) to the double bond, resulting in an isomeric mixture of primary C13 alcohols. windows.net
The predominant isomer in many commercial grades of this compound is 11-methyl-1-dodecanol. atamankimya.commoellerchemie.comnih.gov However, other isomers are also present, and the exact composition can vary between batches and manufacturers, which can affect the material's physical properties and reactivity. The branching in the alkyl chain is a key structural feature that distinguishes this compound from its linear counterpart, 1-tridecanol (B166897). This branching disrupts crystal packing, leading to lower melting points and increased solubility in nonpolar solvents.
The study of this compound, therefore, often involves the characterization of this isomeric mixture. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify the different isomers present. analytice.com The diversity of structures within "this compound" is fundamental to its performance, particularly in applications like surfactants, where the branching pattern influences interfacial activity.
| Compound Name | Structure Type | CAS Number | Note | Reference(s) |
| This compound | Isomer Mixture | 27458-92-0, 68526-86-3 | A mixture of branched C13 primary alcohols. | atamankimya.commoellerchemie.com |
| 11-Methyl-1-dodecanol | Specific Isomer | 27458-92-0 | Often the main component of this compound mixtures. | moellerchemie.comnih.gov |
| 1-Tridecanol | Linear Isomer | Not applicable | The straight-chain counterpart to this compound. Often occurs with other isomers. | atamanchemicals.com |
| This compound, ethoxylated | Derivative | 9043-30-5 | A non-ionic surfactant produced from this compound. Itself a mixture based on the starting alcohol and degree of ethoxylation. | atamanchemicals.comanalytice.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
85763-57-1, 27458-92-0, 68526-86-3 | |
| Record name | 11-Methyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isotridecyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
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| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-methyldodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
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Synthetic Methodologies and Mechanistic Investigations of Isotridecanol
Hydroformylation (Oxo Synthesis) of C12 Olefins
The hydroformylation process, also known as oxo synthesis, is a cornerstone of industrial organic chemistry for producing aldehydes and subsequently alcohols. mt.com In the context of isotridecanol, this involves the reaction of a C12 olefin mixture with synthesis gas (a combination of carbon monoxide and hydrogen). windows.net The initial product is an isomeric mixture of C13 aldehydes (isotridecanal), which are then hydrogenated to form the corresponding isotridecyl alcohols. windows.netgoogle.comgoogle.com
Catalytic Systems and Selectivity Studies (e.g., Rhodium and Cobalt Complexes)
The choice of catalyst in hydroformylation is critical as it dictates the reaction's efficiency and selectivity. Both cobalt and rhodium-based catalysts are employed in industrial settings. ethz.chicm.edu.pl
Rhodium catalysts , often modified with phosphine (B1218219) ligands, are favored for their high activity and selectivity, allowing for milder reaction conditions compared to cobalt. google.comicm.edu.pluni-halle.de The use of rhodium catalysts generally results in higher yields of the desired aldehydes. google.com However, the high cost of rhodium necessitates efficient catalyst recovery and recycling to ensure economic viability. google.comfrontiersin.org Research has focused on developing robust rhodium catalyst systems, such as those using water-soluble ligands like SulfoXantPhos, to facilitate catalyst separation and recycling in aqueous biphasic systems. icm.edu.plfrontiersin.org Recent advancements include encapsulating sub-nanometer rhodium clusters within zeolite channels, achieving exceptionally high regioselectivity (over 99.7%) for linear aldehydes from C6-C12 α-olefins. cas.cn
Cobalt catalysts , typically in the form of cobalt carbonyl hydride complexes, represent an older technology but are still in use. ethz.chfrontiersin.org They operate under more demanding conditions of high temperature (140–175°C) and pressure (200 bar). ethz.ch A significant drawback of cobalt catalysts is their lower selectivity, often leading to a higher proportion of branched aldehydes and other byproducts. ethz.ch The hydroformylation process with cobalt catalysts involves multiple steps for catalyst recycling, including oxidation and reactivation. frontiersin.org
Interactive Data Table: Comparison of Rhodium and Cobalt Catalysts in Hydroformylation
| Feature | Rhodium Catalysts | Cobalt Catalysts |
| Activity | High | Lower |
| Selectivity | High towards linear aldehydes | Lower, more branched products |
| Reaction Conditions | Milder (e.g., 100–120°C, 25–30 MPa) | Harsher (e.g., 140–175°C, 200 bar) ethz.ch |
| Cost | High | Lower |
| Catalyst Recycling | Crucial for economics, often involves advanced techniques | Involves oxidation/reactivation steps frontiersin.org |
| Ligand Modification | Common (e.g., phosphines) to tune selectivity icm.edu.pluni-halle.de | Less common for selectivity control |
Optimization of Reaction Parameters for Isomer Distribution Control
Controlling the distribution of isomers is a key challenge in this compound synthesis. The branching pattern of the final alcohol product significantly influences its physical and chemical properties. Optimization of reaction parameters is crucial for steering the reaction towards the desired isomers.
Key parameters that influence isomer distribution include:
Temperature: Higher temperatures can sometimes favor the formation of branched isomers.
Pressure: The partial pressures of carbon monoxide and hydrogen can affect the rate of reaction and the selectivity. High CO partial pressure can increase the linear-to-branched ratio when using cobalt catalysts. ethz.ch
Catalyst and Ligand Choice: The structure of the catalyst complex, particularly the ligands attached to the metal center, plays a pivotal role. Bulky ligands can sterically hinder the formation of branched products, thus favoring linear aldehydes.
Feedstock Composition: The structure of the starting C12 olefin mixture will directly impact the final isomer distribution of the this compound.
Recent research has demonstrated that precise control over the catalyst's structure, such as using rhodium clusters encapsulated in zeolites, can lead to exceptional control over regioselectivity. cas.cn
Minimization of Olefin Byproducts and Impurity Control in Synthesis
The hydroformylation reaction is often accompanied by side reactions that lead to the formation of byproducts and impurities. google.com Common side reactions include the hydrogenation of the starting olefin to form alkanes and the isomerization of the olefin. uva.nl The formation of high-boiling point byproducts through aldol (B89426) condensation of the product aldehydes can also occur. uva.nl
Strategies to minimize these byproducts include:
Catalyst Selection: Choosing a catalyst with high selectivity for hydroformylation over hydrogenation and isomerization is critical.
Reaction Conditions: Careful control of temperature, pressure, and reaction time can help to suppress unwanted side reactions. For instance, in some systems, lower temperatures are required to achieve desired selectivity. mt.com
Catalyst Recovery: Efficient separation of the catalyst from the product stream is necessary to prevent it from catalyzing further unwanted reactions during downstream processing. google.com
Purification: The final product mixture typically undergoes distillation to separate the desired this compound isomers from unreacted olefins, byproducts, and catalyst residues. google.com The presence of water in the hydrogenation step following hydroformylation can influence the formation of byproducts like ethers.
Guerbet Reaction Pathways for this compound Production
The Guerbet reaction provides an alternative route to produce branched alcohols, including this compound. wikipedia.org This reaction involves the self-condensation of a primary alcohol at elevated temperatures to form a β-alkylated dimer alcohol, with the elimination of a water molecule. wikipedia.org
Alkaline Catalysis Mechanisms and Reaction Conditions (e.g., KOH, NaOCH₃)
The Guerbet reaction is typically carried out in the presence of a strong base as a catalyst. wikipedia.org Common alkaline catalysts include potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) (NaOCH₃). aocs.org The reaction is generally conducted at high temperatures, often in the range of 180-360°C. wikipedia.org
The mechanism of the Guerbet reaction proceeds through several steps:
Dehydrogenation: The primary alcohol is first oxidized to an aldehyde.
Aldol Condensation: Two molecules of the aldehyde then undergo an aldol condensation.
Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.
Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to the final branched alcohol. wikipedia.org
The rate-determining step can vary depending on the reaction temperature. At lower temperatures (130-140°C), the initial oxidation of the alcohol is the slowest step, while at higher temperatures (160-180°C), the aldol condensation becomes rate-limiting. google.com
Role of Co-catalysts (e.g., CuO) in Enhancing Hydrogenation Rates
To improve the efficiency of the Guerbet reaction, co-catalysts are often used in conjunction with the alkaline catalyst. aocs.org These co-catalysts typically contain transition metals and are added to accelerate the hydrogenation steps of the reaction mechanism. aocs.org
Copper-based co-catalysts , such as copper(II) oxide (CuO), have been shown to have a promotional effect on the rates of reactions involving hydrogen transfer. mdpi.com The presence of copper species, in the form of Cu⁰/Cu⁺, can accelerate both the dehydrogenation of the starting alcohol and the hydrogenation of the unsaturated intermediate. mdpi.comnih.gov This can lead to milder reaction conditions and improved yields. aocs.org
Other transition metals like nickel have also been investigated. For example, a copper-nickel catalyst has been shown to be effective for the Guerbet reaction, providing good reaction rates and selectivity. google.com Bimetallic catalysts, such as CuNi-MgAlOₓ, have demonstrated high activity and selectivity for the Guerbet reaction of other alcohols. mdpi.com The presence of copper in these systems is considered essential for achieving significant conversion to higher alcohols. mdpi.com
Interactive Data Table: Catalytic Systems in Guerbet Reaction
| Catalyst System | Role | Typical Reaction Conditions |
| Alkaline Catalyst (e.g., KOH, NaOH) | Primary catalyst for dehydrogenation and condensation wikipedia.orggoogle.com | 220-300°C google.com |
| Co-catalyst (e.g., CuO) | Enhances hydrogenation rates aocs.orgmdpi.com | Used in conjunction with alkaline catalyst |
| Bimetallic Catalysts (e.g., Cu-Ni) | Can improve both reaction rate and selectivity google.com | Temperatures can be lower (e.g., 200-220°C) google.com |
Advanced Synthetic Routes for this compound Derivatives
The synthesis of this compound derivatives, particularly ethoxylates, involves sophisticated methods designed to control the final product's properties. These methods are crucial for producing surfactants tailored to specific industrial applications.
Two-Step Ethoxylation Processes utilizing Acidic and Basic Catalysts (e.g., Boron Trifluoride, Strong Bases)
The ethoxylation of this compound to produce this compound ethoxylates is a significant industrial process for creating nonionic surfactants. This reaction involves the addition of ethylene (B1197577) oxide to the this compound molecule. windows.net The catalytic strategy employed directly influences the reaction's outcome and efficiency. While one-step base catalysis is noted for its energy efficiency and operational simplicity, two-step processes involving both acidic and basic catalysts are utilized to achieve specific product characteristics. google.com
Acidic Catalysis: Lewis acids such as Boron Trifluoride (BF₃) and tin tetrachloride are employed as catalysts in ethoxylation. ugr.es BF₃, often used as a complex like boron trifluoride etherate, is a potent Lewis acid catalyst for various organic reactions, including acylation and polymerization. google.comresearchgate.net In ethoxylation, acidic catalysts activate the ethylene oxide molecule rather than the alcohol. ugr.es This mechanism can lead to a more controlled reaction but may also generate more byproducts, such as polyethylene (B3416737) glycols. ugr.esacs.org The use of BF₃ as a catalyst in organic synthesis is valued for its high catalytic efficiency and its ability to enhance reaction selectivity. heyigasglobal.com However, the need to remove these catalysts from the final product can be laborious and adds complexity to the process. ugr.es
Basic Catalysis: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common catalysts for industrial ethoxylation. acs.orgatamanchemicals.com The reaction proceeds by forming an alcoholate anion, a nucleophile that attacks the ethylene oxide molecule. globallcadataaccess.org This process is typically conducted in batches at temperatures around 180°C under pressure. wikipedia.org The alkaline catalyst required for the reaction is neutralized after the process, often with organic acids like acetic or lactic acid. windows.net Base-catalyzed reactions are known to produce a wide distribution of ethoxylate chain lengths. acs.org
A two-step approach may involve an initial acid-catalyzed reaction followed by a base-catalyzed one. google.com This combination allows for manipulation of the resulting ethoxylate mixture, though it can be more complex and consume more energy than single-step methods. google.com
Control of Molecular Weight Distribution in Ethoxylation
The distribution of polyethylene glycol ether chain lengths, known as the molecular weight distribution or homologue distribution, is a critical characteristic of this compound ethoxylates. This distribution significantly impacts the surfactant's properties and performance. The choice of catalyst is a primary factor in controlling this distribution. acs.org
Catalyst Influence on Distribution:
Basic Catalysts (e.g., NaOH, KOH): These catalysts typically result in products with a broader molecular weight distribution. acs.org The reaction produces a mixture of homologous alkylpolyethylene glycol ethers, and the final product contains varying amounts of unreacted this compound, the proportion of which decreases as the average degree of ethoxylation increases. windows.netwikipedia.org
Acidic Catalysts (e.g., Boron Trifluoride): Lewis acid catalysts like BF₃ lead to a narrower molecular weight distribution, approximating a Poisson distribution. ugr.esacs.org This is because the catalyst activates the ethylene oxide, allowing for a more uniform addition to the alcohol. ugr.es However, this method can increase the formation of byproducts. acs.org
Specialized Catalysts: To achieve a narrow-range ethoxylate without the disadvantages of acid catalysts, more sophisticated catalytic systems have been developed. wikipedia.org Catalysts derived from Group IIA alkaline earth metals, such as calcium-based catalysts, have been shown to produce ethoxylates with a narrower molecular weight distribution compared to conventional potassium-based catalysts. google.comgoogleapis.com These advanced catalysts offer improved selectivity and can be more active than their unmodified counterparts. googleapis.com
The ability to control the molecular weight distribution allows for the production of tailored surfactants. For instance, ethoxylates with a narrow distribution may exhibit improved properties like cloud point and viscosity compared to a single species or a broadly distributed mixture. googleapis.com
Table 1: Catalyst Effect on Ethoxylation Molecular Weight Distribution
| Catalyst Type | Example(s) | Resulting Molecular Weight Distribution | Key Characteristics |
|---|---|---|---|
| Basic | NaOH, KOH | Broad | High concentration of unreacted alcohol; wide range of homologues. acs.orgwikipedia.org |
| Acidic (Lewis Acid) | BF₃, SbCl₄ | Narrow (Poisson-like) | Activates ethylene oxide; can produce more byproducts. ugr.esacs.org |
| Alkaline Earth Metal | Calcium-based catalysts | Narrow | Offers higher selectivity and activity than some conventional catalysts. google.comgoogleapis.com |
Production Economics and Feedstock Influences in Industrial Synthesis Research
The economic viability of this compound production is heavily influenced by the chosen synthetic route and the fluctuating costs of raw materials. verifiedmarketresearch.com this compound is a synthetic alcohol, typically produced from petrochemical feedstocks. windows.netverifiedmarketresearch.com
Feedstock and Synthesis Routes: The primary industrial synthesis of this compound involves the hydroformylation (oxo synthesis) of a branched C12-olefin, which is itself produced by the trimerization of butene. windows.netpatsnap.com This process is followed by hydrogenation to yield the isomeric mixture of primary isotridecyl alcohols. Alternative routes include the Guerbet reaction and Ziegler oligomerization. The raw materials for these processes, such as ethylene, butene, kerosene, and natural gas, are derived from crude oil, making their price a critical factor in production costs. verifiedmarketresearch.compatsnap.com The volatility in the price of feedstocks like ethylene presents a significant challenge for the scalability of Ziegler-based production routes.
Production Cost Analysis: Economic analyses show a distinct cost difference between the major synthesis methods.
Oxo Process (Hydroformylation): This is generally the more favored route economically, with production costs estimated to be in the range of 1,500 per metric ton. Life-cycle assessments also indicate that hydroformylation has a lower carbon footprint compared to Guerbet methods, primarily due to higher atom economy.
Guerbet Reaction: Production costs for this compound derived from the Guerbet process are higher, estimated at 1,800 per metric ton.
Efficient catalyst recovery, such as rhodium recovery in the oxo process, is a key strategy to mitigate raw material costs, potentially reducing them by up to 40%. The choice of feedstock and the efficiency of the catalytic process are therefore paramount in the economic landscape of this compound synthesis. researchgate.net
Table 2: Economic Comparison of this compound Synthesis Routes
| Synthetic Route | Estimated Production Cost (per metric ton) | Key Economic/Feedstock Factors |
|---|---|---|
| Oxo Process | $1,200 - $1,500 | More economical; lower carbon footprint; catalyst recovery is crucial. |
| Guerbet Reaction | $1,600 - $1,800 | Higher production cost compared to the oxo process. |
| Ziegler-based Routes | Not specified | Scalability challenged by the price volatility of ethylene feedstock. |
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 33804 |
| Boron Trifluoride | 24517 |
| Sodium Hydroxide | 14798 |
| Potassium Hydroxide | 14797 |
| Ethylene Oxide | 6355 |
| Tin Tetrachloride | 24477 |
| Acetic Acid | 176 |
| Lactic Acid | 612 |
| Polyethylene Glycol | 174 |
| Ethylene | 6325 |
| Butene | 7844 |
| Kerosene | 8868 |
| Natural Gas | 6271 |
| Rhodium | 23929 |
| Carbon Monoxide | 281 |
| Hydrogen | 167503 |
| Antimony Pentachloride | 24558 |
Chemical Reactivity and Derivatization Research of Isotridecanol
Esterification Reactions for Functional Material Synthesis
The reaction of isotridecanol with acids to form esters is a significant pathway for producing functional materials. atamankimya.com These esterification reactions are pivotal in synthesizing products with applications ranging from plasticizers to lubricants.
Acid-Catalyzed Esterification Mechanisms and Kinetic Studies
The esterification of carboxylic acids with alcohols like this compound is typically catalyzed by an acid. The reaction mechanism involves the initial protonation of the carboxylic acid, which makes it more susceptible to nucleophilic attack by the alcohol. This is a reversible process, and to drive the reaction towards the formation of the ester, a large excess of the alcohol is often used. psu.edu
Kinetic studies of these reactions are crucial for optimizing reaction conditions and maximizing yield. The rate of esterification is influenced by factors such as the structure of the alcohol and carboxylic acid, the type and concentration of the catalyst, and the reaction temperature.
Synthesis and Characterization of Isotridecyl Esters (e.g., Diisotridecyl Phthalates, Adipates)
This compound is a key component in the synthesis of various commercially important esters. For instance, diisotridecyl phthalate (B1215562) (DIDP) is a phthalate ester produced from the esterification of phthalic acid and this compound. nih.gov DIDP is primarily used as a plasticizer to enhance the flexibility of polyvinyl chloride (PVC) and is found in a wide array of products, including building materials, detergents, and packaging. nih.gov
Similarly, diisotridecyl adipate (B1204190) is synthesized from this compound and adipic acid. atamanchemicals.comontosight.ai This ester is utilized as a skin-conditioning agent, solvent, and emollient in cosmetics, as well as a plasticizer and a component in industrial lubricants. atamanchemicals.com The properties of these esters, such as low volatility and good solvency, are influenced by the branched structure of the this compound. atamanchemicals.comontosight.ai
Below is a table summarizing the properties of Diisotridecyl Adipate:
| Property | Value |
| Kinematic Viscosity @ 40°C | 29.3 cSt |
| Kinematic Viscosity @ 100°C | 7.38 cSt |
| Viscosity Index | 235 |
| Pour Point (ASTM D97) | < -39°C |
| Flash Point | 199°C |
| Data sourced from Ataman Kimya atamanchemicals.com |
Oxidation Reactions Leading to Carboxylic Acids
The oxidation of this compound provides a synthetic route to isotridecanoic acid and its derivatives, which have applications in various fields.
Mechanistic Pathways of Primary Alcohol Oxidation (e.g., KMnO₄, CrO₃)
Primary alcohols like this compound can be oxidized to form carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). americanelements.com
Potassium permanganate is a powerful oxidizing agent. nih.gov The reaction mechanism typically involves the formation of a manganate (B1198562) ester, which then undergoes further reaction to yield the carboxylic acid.
Chromium trioxide, often used in the form of Jones reagent, is another effective oxidizing agent for converting primary alcohols to carboxylic acids. americanelements.com Chromium trioxide is a highly insoluble and thermally stable source of chromium. americanelements.com The reaction proceeds through a chromate (B82759) ester intermediate.
Application in Carboxylate-Based Surfactant Synthesis Research
The carboxylic acids derived from the oxidation of this compound are valuable precursors in the synthesis of carboxylate-based surfactants. These surfactants possess both a hydrophobic tail (the isotridecyl group) and a hydrophilic head (the carboxylate group), enabling them to reduce surface tension and act as effective cleaning and emulsifying agents. Research in this area focuses on developing new surfactants with tailored properties for specific applications.
Ethoxylation Processes and Polyoxyethylene Ether Formation
Ethoxylation is a crucial industrial process for converting this compound into nonionic surfactants. This reaction involves the addition of ethylene (B1197577) oxide to the alcohol in the presence of a catalyst. atamanchemicals.comatamankimya.com The resulting products, known as this compound ethoxylates or polyoxyethylene ethers, are widely used as cleaning agents, emulsifiers, and wetting agents in various industries, including detergents, textiles, and agriculture. atamanchemicals.comatamankimya.comgzjxchem.com
The properties of this compound ethoxylates are determined by the length of the polyoxyethylene chain, which is controlled by the number of ethylene oxide units added. windows.net For example, lower ethoxylates with shorter chains are less soluble in water and are used as water-in-oil emulsifiers, while higher ethoxylates are readily soluble in water and function as effective detergents and wetting agents. atamankimya.comatamankimya.com The solubility of these ethoxylates in water increases with the degree of ethoxylation. atamankimya.com The branched structure of the this compound contributes to the excellent surface-active properties of these surfactants. windows.net
The cloud point is a key characteristic of nonionic surfactants like this compound ethoxylates. It is the temperature at which an aqueous solution of the surfactant becomes cloudy. This property is dependent on the degree of ethoxylation and the concentration of the surfactant. atamankimya.comwindows.net
Research continues to explore the synthesis and application of this compound ethoxylates, including their use in formulating specialized cleaners and their role in emulsion polymerization. atamanchemicals.comatamankimya.com
Impact of Ethylene Oxide (EO) Units on Derivative Structure and Properties
The derivatization of this compound, primarily through ethoxylation, results in the formation of this compound ethoxylates, a versatile class of non-ionic surfactants. atamanchemicals.comsantos.com The addition of ethylene oxide (EO) units to the this compound molecule fundamentally alters its structure and, consequently, its physicochemical properties. The core reaction involves the addition of ethylene oxide to the hydroxyl group of the branched C13 alcohol, creating a polyethylene (B3416737) glycol (PEG) ether chain attached to the hydrophobic isotridecyl group. windows.netscribd.com The general chemical equation for this reaction is:
R-OH + n(CH₂CH₂O) → R-(OCH₂CH₂)n-OH (where R is the C13-alkyl group and 'n' is the average degree of ethoxylation) windows.netscribd.com
The number of EO units, denoted by 'n', is a critical parameter that can be controlled during synthesis to tailor the properties of the resulting derivative for specific applications. atamankimya.comatamankimya.com This number represents an average, as the ethoxylation process yields a mixture of homologous alkylpolyethylene glycol ethers with a range of PEG chain lengths. windows.netatamankimya.com
The length of the hydrophilic polyoxyethylene chain directly influences the surfactant's properties. windows.net As the degree of ethoxylation increases, several key characteristics of the this compound derivative are modified:
Solubility and Cloud Point: The solubility of ethoxylates in water is dependent on the hydration of the oxygen atoms in the PEG chain via hydrogen bonds. scribd.comatamankimya.com Increasing the number of EO units enhances water solubility. This trend is quantified by the cloud point, the temperature at which a solution of the surfactant becomes cloudy as the hydration of the ether linkages decreases with rising temperature. windows.netatamankimya.com The cloud point is specific to each ethoxylate and is typically determined in aqueous solutions. windows.net For highly ethoxylated derivatives that remain soluble even at the boiling point of water, the cloud point can be determined by adding electrolytes like sodium chloride, which lowers the cloud point. atamankimya.com
Viscosity: At room temperature, this compound ethoxylates with short EO chains are low-viscosity liquids. The viscosity increases with an increasing degree of ethoxylation. atamanchemicals.com
Surface Activity: The ability to lower the surface tension of water is a key function of these surfactants. This property is also dependent on the degree of ethoxylation. The most effective grades for reducing surface tension are those with a moderate number of EO units, specifically around 6 to 8 moles of EO. atamankimya.com
Wetting Efficiency: The wetting power of this compound ethoxylates generally improves with an increasing degree of ethoxylation, reaching an optimum with derivatives containing approximately 8 moles of EO. atamankimya.com These grades exhibit particularly strong wetting performance in low-temperature conditions. atamankimya.com
Hydrophile-Lipophile Balance (HLB): The HLB value, which indicates the balance between the hydrophilic (EO chain) and lipophilic (alkyl chain) portions of the molecule, increases with the degree of ethoxylation. scribd.com This value helps in selecting the appropriate emulsifier for a given system. scribd.com For instance, an this compound ethoxylate with 8 EO units (Isotrideceth-8) has an HLB of approximately 12.8, making it suitable for use as an O/W (oil-in-water) emulsifier and detergent. pcc.eu
Foaming: Like other non-ionic surfactants, this compound ethoxylates produce less foam than anionic surfactants. atamanchemicals.com The tendency to foam is lowest with very short EO chains (e.g., 1 mole of EO) and increases slightly with higher EO content, though it remains moderate. atamankimya.com
The following interactive table summarizes the property changes in this compound ethoxylates as a function of the average number of ethylene oxide units.
| Property | Impact of Increasing EO Units ('n') | Optimal Range/Specifics |
| Water Solubility | Increases | Enhanced hydrophilic character with longer PEG chains. |
| Viscosity | Increases atamanchemicals.com | Short-chain ethoxylates are low-viscosity liquids. atamanchemicals.com |
| Cloud Point | Increases | Specific to each grade; can be lowered by adding electrolytes. windows.netatamankimya.com |
| Surface Tension Reduction | Optimal at moderate 'n' | Most effective at 6-8 moles of EO. atamankimya.com |
| Wetting Efficiency | Increases to an optimum | Particularly effective at ~8 moles of EO. atamankimya.com |
| HLB Value | Increases scribd.com | An HLB of ~12.8 is reported for Isotrideceth-8. pcc.eu |
| Foaming Capacity | Slight increase from low base | Remains moderate compared to anionic surfactants. atamanchemicals.comatamankimya.com |
Research on Alkylpolyglycol Ether Formation
The formation of alkylpolyglycol ethers from this compound is achieved through a process known as ethoxylation. windows.netscribd.com This is a type of step-growth polymerization where ethylene oxide rings are sequentially added to the starting alcohol. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and carried out at elevated temperatures, generally between 120–180°C.
The reaction proceeds by the nucleophilic attack of the alkoxide (formed from the reaction of this compound with the base catalyst) on the carbon atom of the ethylene oxide ring. This opens the ring and incorporates an ethoxy group, regenerating a hydroxyl group at the end of the newly formed ether chain, which can then react with another ethylene oxide molecule.
R-OH + B⁻ ⇌ R-O⁻ + BH (B⁻ is the base catalyst) R-O⁻ + n(CH₂CH₂O) → R-(OCH₂CH₂)n-O⁻ R-(OCH₂CH₂)n-O⁻ + BH ⇌ R-(OCH₂CH₂)n-OH + B⁻
This process results in a distribution of polyethylene glycol chain lengths, so the final product is a mixture of homologous molecules. windows.netatamankimya.com The average number of ethylene oxide units per molecule is controlled by the initial molar ratio of ethylene oxide to this compound. windows.net
Following the ethoxylation reaction, the alkaline catalyst is typically neutralized using a weak organic acid, such as acetic or lactic acid. windows.net This adjusts the final product to a pH range of approximately 5 to 7. windows.net As a result, the commercial products contain small amounts of the corresponding organic salt and residual water. windows.net The final products, known as this compound ethoxylates or isotridecyl alcohol polyglycol ethers, are characterized by a high content of active alkylpolyglycol ethers but may also contain small amounts of unreacted this compound, the proportion of which decreases as the degree of ethoxylation increases. windows.netnih.gov
Analytical Methodologies for Isotridecanol and Its Derivatives in Research
Chromatographic Techniques for Compositional and Purity Analysis
Chromatographic methods are fundamental in separating and quantifying the various components within Isotridecanol samples, including its isomers, and detecting any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Purity and Homologue Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. It is particularly effective for determining isomer purity and the distribution of homologues. The high resolution of GC allows for the separation of the various branched-chain isomers of C13 alcohol, while the mass spectrometer provides definitive identification of these separated components based on their mass-to-charge ratio and fragmentation patterns. diabloanalytical.com This method is essential for quality control, ensuring that the isomeric composition meets the required specifications for its intended application. For instance, in the synthesis of this compound ethoxylates, the distribution of isomers can influence the surfactant properties of the final product. windows.net GC-MS is also utilized to confirm the absence of linear-chain contaminants.
For trace analysis of this compound and its derivatives like ethoxylates in environmental samples such as water, a pre-concentration step using Solid-Phase Extraction (SPE) is often coupled with GC-MS to achieve low detection limits, in the range of micrograms per liter (µg/L). analytice.com
High-Performance Liquid Chromatography (HPLC) for Detecting Residual Solvents and Unsaturated Intermediates
High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the analysis of less volatile components and impurities in this compound. It is particularly useful for detecting residual solvents that may be present from the manufacturing process. google.comscitechnol.comijpsi.orgchromatographyonline.com The selection of the appropriate column and mobile phase is critical for achieving the desired separation. scitechnol.com
Furthermore, HPLC can be used to identify and quantify unsaturated intermediates, which may remain from the hydroformylation of branched dodecene during the synthesis of this compound. The presence of these unsaturated compounds can affect the stability and reactivity of the final product.
Spectroscopic Approaches for Structural Elucidation and Quality Control
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound, aiding in both structural elucidation and routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Branching Patterns and Decomposition Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. researchgate.netnih.govnd.edu Both ¹H and ¹³C NMR are used to elucidate the complex branching patterns of the alkyl chain. nih.gov This information is crucial as the degree and position of branching significantly influence the physicochemical properties of the alcohol and its derivatives, such as its ethoxylates. NMR can also be employed to identify and quantify decomposition products that may form during storage or use.
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Integrity
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for the quality control of this compound. copernicus.org Its primary application in this context is to confirm the integrity of the hydroxyl (-OH) functional group. The presence of a strong, broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration, confirming that the alcohol functionality has not been oxidized or otherwise degraded. FTIR can also be used to determine the hydroxyl value of polyols, a key parameter for their use in polyurethane production. researchgate.netthermofisher.com
Physico-chemical Characterization Techniques
A variety of physico-chemical tests are performed to characterize this compound, providing essential data for its handling, application, and regulatory assessment. These properties are often determined using standardized methods.
| Property | Typical Value | Standard Method (Example) |
| Density | 0.84 kg/L at 20°C | ASTM D4052 |
| Boiling Point | 245–265°C | - |
| Water Solubility | Low | - |
| Viscosity | 38.2 mm²/s at 20°C | - |
| Vapor Pressure | < 5 Pa at 20°C | - |
Vapor Pressure Osmometry (VPO) for Aggregation Studies in Solution
Vapor Pressure Osmometry (VPO) is an experimental technique utilized for determining the number-average molecular weight (M_n) of polymers and studying the self-association of molecules in solution. wikipedia.org The method is based on the colligative property of vapor pressure depression. When a solute, such as an this compound ethoxylate, is dissolved in a solvent, it lowers the solvent's vapor pressure compared to that of the pure solvent.
The VPO apparatus typically contains a chamber with a controlled temperature, saturated with the vapor of the pure solvent. wikipedia.org Inside this chamber, two sensitive temperature sensors called thermistors are placed. A droplet of pure solvent is applied to one thermistor, and a droplet of the solution containing the compound of interest is applied to the other. wikipedia.org Because the solution has a lower vapor pressure, solvent vapor from the chamber's atmosphere will condense onto the solution droplet at a higher rate than on the pure solvent droplet. This condensation releases heat, causing a temperature difference between the two thermistors. The resulting voltage difference is measured, which is proportional to the vapor pressure lowering and thus to the molal concentration of solute particles in the solution. wikipedia.orgtennessee.edu
For aggregation studies, the apparent number-average molecular weight is measured at various solute concentrations. If the molecules of this compound or its ethoxylates self-associate to form aggregates (micelles or other supramolecular structures), the total number of independent particles in the solution decreases. This leads to a smaller-than-expected change in vapor pressure for a given mass concentration. Consequently, the VPO measurement will yield an apparent molecular weight that increases with concentration, providing evidence and quantification of the aggregation process. researchgate.net The technique is particularly effective for polymers and oligomers with molecular weights up to 20,000 g/mol . wikipedia.org
Non-aqueous Acid-Base Titration for Concentration Determination
Non-aqueous titrations are essential for determining substances that are insoluble in water or are too weakly acidic or basic to give a sharp endpoint in aqueous solutions. gla.ac.ingfschemicals.com For non-ionic surfactants like this compound ethoxylates, a specific type of non-aqueous precipitation titration can be used to determine their concentration.
One established method is based on the formation of a complex between the ethylene (B1197577) oxide (EO) chains of the surfactant and a metal cation, followed by precipitation with a large anionic titrant. xylemanalytics.com The procedure for determining the concentration of ethoxylated alcohols involves the following steps:
The sample containing the this compound ethoxylate is dissolved in a suitable solvent system.
A solution of barium chloride (BaCl₂) is added. The Ba²⁺ ions coordinate with the polar ethylene oxide groups of the non-ionic surfactant, forming a bulky cationic complex.
This solution is then titrated with a standardized solution of sodium tetraphenylborate (B1193919) (STPB), which is a large anionic precipitant.
The large cationic Ba²⁺-surfactant complex reacts with the tetraphenylborate anion to form a poorly soluble, hydrophobic adduct that precipitates from the solution. xylemanalytics.com
The endpoint of the titration is typically detected potentiometrically. This method is effective for surfactants with a sufficient number of ethylene oxide units (generally more than five) and a carbon chain length greater than C10. xylemanalytics.com The reaction is not strictly stoichiometric as the composition of the barium-surfactant complex can vary; therefore, the method requires calibration with a standard of the specific surfactant being analyzed. xylemanalytics.com
Another principle in non-aqueous titrations involves using solvents like glacial acetic acid. For the analysis of weak bases, a strong acid titrant such as perchloric acid dissolved in glacial acetic acid is used. lcms.cz Conversely, weak acids can be titrated with strong bases in non-aqueous media. The choice of solvent is critical as it can differentiate or level the strengths of acids or bases, allowing for accurate quantification. gla.ac.in
Application of Advanced Analytical Methods in Biodegradation Studies
Assessing the biodegradability of surfactants like this compound ethoxylates is crucial for environmental risk assessment. Advanced analytical methods are employed to monitor the disappearance of the parent compound (primary biodegradation) and its complete conversion to carbon dioxide, water, and mineral salts (ultimate biodegradation). mdpi.com
Standardized Biodegradation Tests: Internationally recognized test guidelines, such as the OECD 301 series for "Ready Biodegradability," are fundamental. nih.govexxonmobilchemical.com In a typical test like the OECD 301B (CO₂ Evolution Test) or OECD 301F (Manometric Respirometry Test), the test substance is the sole carbon source for microorganisms in an aqueous medium. exxonmobilchemical.comeuropa.eu The ultimate biodegradation is determined by measuring the amount of CO₂ produced or oxygen consumed over a 28-day period. exxonmobilchemical.com A substance is considered "readily biodegradable" if it reaches greater than 60% mineralization within a 10-day window following the onset of degradation. nih.govexxonmobilchemical.com Studies on this compound ethoxylates and their structural analogues consistently show they meet the criteria for ready biodegradability. europa.eueuropa.eu For instance, a degradation rate of 75% based on CO₂ evolution has been reported for an this compound ethoxylate analogue. europa.eu
Radiolabeling Techniques: The use of carbon-14 (B1195169) (¹⁴C) labeled surfactants provides a highly sensitive and definitive method for tracking the fate of a chemical during biodegradation tests. nih.gov By synthesizing ¹⁴C-isotridecanol ethoxylate, researchers can accurately measure the conversion of the labeled carbon to ¹⁴CO₂ (mineralization), its incorporation into biomass, and the amount remaining as dissolved organic carbon at environmentally realistic concentrations (µg/L). nih.gov This overcomes the limitations of less specific measurements like Dissolved Organic Carbon (DOC) removal, which does not distinguish between the parent compound and its metabolites.
Chromatography Coupled with Mass Spectrometry: For detailed analysis of the parent surfactant and its degradation intermediates in complex environmental samples (e.g., wastewater effluent, river water), highly sophisticated analytical techniques are required.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the various homologues (differing in alkyl chain length and number of EO units) of this compound ethoxylates and their metabolites. Advanced LC/MS methods can achieve detection limits in the nanogram per liter (ng/L) range, allowing for accurate environmental monitoring. nih.govjocpr.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of more volatile components, such as the parent alcohol (this compound) or ethoxylates with a small number of EO units, which may be formed as initial breakdown products. jocpr.com
These advanced methods, often used in conjunction with simulation tests like the Continuous Activated Sludge (CAS) test (OECD 303A), provide a comprehensive understanding of the removal and degradation pathways of this compound ethoxylates during wastewater treatment. researchgate.net Research has shown that biodegradation is responsible for the vast majority (>97%) of the removal of similar alcohol ethoxylates in these systems. researchgate.net
Table of Mentioned Chemical Compounds
Environmental Fate and Ecotoxicological Research of Isotridecanol
Biodegradation Pathways and Kinetics
The breakdown of isotridecanol in the environment is influenced by several factors, including the presence of oxygen, the structure of the molecule, and the degree of ethoxylation.
Under aerobic conditions, this compound ethoxylates are considered to be readily biodegradable. santos.comsantos.com Studies following the OECD 301B guideline, which measures carbon dioxide evolution, have demonstrated significant mineralization. For instance, one study reported that this compound, ethoxylated, achieved 75% degradation within 28 days. santos.comsantos.com Another study using the OECD 301B method found that ethoxylated this compound reached over 60% degradation in 28 days. newhall.co.uk This level of degradation within the specified timeframe classifies the substance as readily biodegradable, suggesting it is unlikely to persist in the environment. santos.comsantos.comaropha.com The ultimate biodegradation, or mineralization, of these compounds is often rapid for those with linear or mono-branched (methyl/ethyl) hydrophobic parts. researchgate.net
A substance is categorized as readily biodegradable if it achieves 60% degradation within a 10-day window during a 28-day test period. aropha.com This rapid breakdown into simpler molecules like carbon dioxide and water is a key factor in assessing its environmental impact.
Table 1: Aerobic Biodegradation of this compound Ethoxylates
| Test Guideline | Degradation Rate | Timeframe | Evaluation |
|---|---|---|---|
| OECD 301B | 75% | 28 days | Readily biodegradable santos.comsantos.com |
In the absence of oxygen, the biodegradation of this compound presents significant challenges. Research has shown that highly branched alcohol ethoxylates, including iso-tridecanol, exhibit no significant degradation under anaerobic conditions. nih.govcore.ac.uk This recalcitrance is attributed to the steric hindrance caused by the branched alkyl chain. nih.govcore.ac.ukresearchgate.net
The initial step in the anaerobic degradation of alcohol ethoxylates is the shortening of the ethoxylate chain, a process that appears to be sterically hindered by the branching of the alkyl group. nih.govcore.ac.uk This structural feature has a more pronounced negative effect on anaerobic biodegradability compared to aerobic biodegradability. nih.govcore.ac.uk Studies have found that while linear alcohol ethoxylates are well-degraded anaerobically, the degradation decreases as the branching of the alcohol increases from single to multiple branches. ethz.ch In some cases, the presence of these branched surfactants can even inhibit the activity of the anaerobic bacteria. core.ac.uk
The degree of ethoxylation, which refers to the number of ethylene (B1197577) oxide (EO) units attached to the alcohol, can influence the biodegradability of this compound. Generally, increasing the length of the polyethylene (B3416737) glycol ether chain enhances water solubility. windows.net The lower ethoxylates, with 3-6 moles of EO, are less soluble in water. windows.net
The biodegradation of surfactants like this compound in marine environments is a critical aspect of their environmental risk assessment. Generally, degradation in the marine environment is considered to be three to four times slower than in freshwater. ecetoc.org
Primary biodegradation, the initial alteration of the parent compound, has been observed for various surfactants in seawater. erasm.org For alcohol ethoxylates (AEs), studies have shown that they can be rapidly biodegraded in marine environments. researchgate.net The kinetics of this degradation can be influenced by factors such as the degree of ethoxylation. For example, two polymeric AEs with different EO distributions (mean of 9 or 50 mol EO) showed different biodegradation kinetics in seawater. erasm.org The presence of suspended particulate matter in the marine environment does not seem to hinder the primary biodegradation of tested surfactants. erasm.org A substance is considered persistent in the marine environment if its half-life exceeds 60 days in marine water or 180 days in marine sediment. ecetoc.org
Influence of Ethoxylation Degree on Biodegradability
Bioaccumulation Potential Assessments
Bioaccumulation refers to the accumulation of substances in an organism. It is a key consideration in assessing the long-term environmental risk of a chemical.
The octanol-water partition coefficient (Log Kow) is a commonly used parameter to predict the bioaccumulation potential of a chemical. A higher Log Kow value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms.
For this compound, a calculated Log Kow of 4.9 has been reported. santos.com While this value might suggest a potential for bioaccumulation, further assessment indicates that this compound, ethoxylated has a low potential for bioaccumulation. santos.comsantos.com This is because bioaccumulation in organisms is considered negligible due to the biotransformation and excretion of alcohol ethoxylates. europa.eu It is also noted that for surfactants, the standard Log Kow measurement may not be a relevant parameter due to their tendency to form emulsions and adsorb at interfaces, which can interfere with the test methodology. eosca.eu Despite the Log Kow values, available data suggest that long-chain alcohols are not as bioaccumulative as these estimations might predict. epa.gov
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 33865 nih.govnih.gov |
| This compound, ethoxylated | 78116 thegoodscentscompany.com |
Biotransformation and Excretion Mechanisms Affecting Bioaccumulation
The potential for a substance to bioaccumulate in an organism is influenced by the rates of its uptake, distribution, metabolism (biotransformation), and elimination (excretion). For this compound and related alcohol ethoxylates, biotransformation is a key process that significantly limits their bioaccumulation potential in aquatic organisms. santos.comecetoc.org These substances are readily metabolized, which leads to a high elimination rate. santos.com
The metabolic pathways for both linear and branched-chain alcohols, including this compound, are similar and involve reactions that result in structurally related metabolites. oecd.org In fish, it is thought that alcohol ethoxylates undergo efficient biotransformation, which prevents the build-up of high concentrations of the parent compound in their tissues. santos.comsantos.com This metabolic activity is a crucial factor in mitigating the bioaccumulation of these surfactants. santos.com Evidence suggests that surfactants can be transformed in the liver and subsequently excreted into the gall bladder. eosca.eu
The low potential for bioaccumulation is supported by experimentally derived bioconcentration factors (BCF) for C9 to C13 oxo alcohols, which are in the range of 15 to 60. oecd.org Generally, the bioaccumulation of alcohol ethoxylates is considered to be negligible due to this rapid metabolism. santos.com
Accumulation in Aquatic Organisms (e.g., Fish Tissues)
The accumulation of a chemical in aquatic organisms is the net result of its uptake from the surrounding water and, in some cases, from food, and its elimination through processes like excretion and metabolic biotransformation. ecetoc.org While this compound has properties that might suggest a potential for accumulation, its actual bioaccumulation in aquatic organisms is considered to be low. santos.comsantos.com
Studies on ethoxylated alcohols, a category that includes this compound, have reported bioconcentration factors (BCF) in fish ranging from less than 5 to 387.5. santos.com However, the prevailing scientific view is that the efficient metabolism of these compounds prevents significant accumulation. santos.com The process of biotransformation effectively reduces the internal concentration of the parent compound, thereby limiting its storage in tissues. santos.comecetoc.org
Research has indicated that for alcohol ethoxylates, there is no potential for secondary poisoning, which further suggests a lack of significant bioaccumulation in the food web. europa.eu It is important to distinguish between bioconcentration (uptake from water) and bioaccumulation (uptake from all sources, including food). ecetoc.org For substances like this compound that are readily metabolized, the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is not a significant concern. ecetoc.org
Ecotoxicity Mechanisms and Hazard Assessment in Aquatic Ecosystems
Acute Toxicity to Fish (LL50), Aquatic Invertebrates (EL50), and Algae (ErC50)
This compound and its ethoxylates exhibit moderate to high acute toxicity to aquatic organisms. oecd.org The primary mode of toxic action for aliphatic alcohols is non-polar narcosis, which involves the disruption of biological membrane function. oecd.org The toxicity generally increases with the carbon chain length. oecd.org
For this compound, ethoxylated (< 2.5 EO), the following acute toxicity values have been reported:
Fish (LL50, 96h): > 1.1 mg/L europa.eu
Aquatic Invertebrates (Daphnia magna, EL50, 48h): 0.544 mg/L europa.eu
Algae (ErC50, 72h): 3.4 mg/L europa.eu
These values indicate that aquatic invertebrates are particularly sensitive to the acute effects of this substance. europa.eu The toxicity of ethoxylated alcohols can be influenced by the length of the ethylene oxide (EO) chain; longer EO chains can decrease toxicity to fish but may increase the inhibition of algal growth.
Interactive Data Table: Acute Ecotoxicity of this compound, ethoxylated (< 2.5 EO)
| Species | Endpoint | Duration | Value (mg/L) |
| Fish | LL50 | 96 hours | > 1.1 |
| Daphnia magna (Aquatic Invertebrate) | EL50 | 48 hours | 0.544 |
| Algae | ErC50 | 72 hours | 3.4 |
Chronic Toxicity Studies and No-Observed-Effect Concentrations (NOEC) for Aquatic Species
Chronic toxicity studies are essential for understanding the long-term effects of chemicals on aquatic life at concentrations that may not cause immediate death but can lead to adverse effects on growth, reproduction, or survival. For this compound, ethoxylated (< 2.5 EO), a chronic toxicity study with the aquatic invertebrate Daphnia magna determined a No-Observed-Effect Concentration (NOEC) of 0.218 mg/L over a 21-day period. europa.eu For algae, the 10% effect concentration (ErC10) over 72 hours was found to be 1.33 mg/L. europa.eu
Interactive Data Table: Chronic Ecotoxicity of this compound, ethoxylated (< 2.5 EO)
| Species | Endpoint | Duration | Value (mg/L) |
| Daphnia magna (Aquatic Invertebrate) | NOEC | 21 days | 0.218 |
| Algae | ErC10 | 72 hours | 1.33 |
Comparative Ecotoxicity Studies with Related Alcohol Ethoxylates
The ecotoxicity of alcohol ethoxylates is influenced by both the length of the hydrophobic alkyl chain and the degree of ethoxylation (the number of ethylene oxide units) in the hydrophilic head. europa.eu Generally, for non-polar narcotics like alcohol ethoxylates, acute aquatic toxicity increases as the carbon number of the alkyl chain increases from C9 to C13. oecd.org
The degree of ethoxylation also plays a critical role. For instance, studies on analogous substances have shown that eye irritation potential is determined more by the ethoxylation degree than the nature of the alkyl chain. europa.eu Alcohol ethoxylates with three or more ethoxy groups tend to show a higher potential for eye irritation. europa.eu This structure-activity relationship is also relevant for ecotoxicity. For example, increasing the ethylene oxide chain length on this compound can reduce its toxicity to fish.
Comparative studies are crucial for assessing the environmental risk of the complex mixtures of isomers and oligomers that constitute commercial this compound ethoxylates.
Impact on Wastewater Treatment: Inhibition of Bacterial Growth in Activated Sludge
The primary mechanism for the removal of this compound and other alcohol ethoxylates in wastewater treatment plants is biodegradation. oecd.org These substances are considered readily biodegradable. santos.com In an OECD 301B test, this compound, ethoxylated showed 75% degradation in 28 days. santos.com
While these compounds are biodegradable, at high concentrations, they can potentially inhibit the microbial activity in activated sludge, which is crucial for the functioning of biological wastewater treatment. The Predicted No-Effect Concentration (PNEC) for microorganisms in a sewage treatment plant (STP) for this compound, ethoxylated has been established at 4.35 mg/L. europa.eu This value suggests that at concentrations below this level, significant inhibition of bacterial growth in activated sludge is not expected, allowing for their effective removal through biodegradation. oecd.org Partitioning to sludge is a secondary removal mechanism. oecd.org
Environmental Fate Modeling and Risk Assessment Methodologies
The environmental risk posed by this compound is evaluated through a structured process that involves modeling its environmental fate, assessing its intrinsic hazardous properties, and establishing safe exposure levels. This process relies on a combination of laboratory data, computational modeling, and standardized assessment frameworks to predict the compound's behavior and potential impact on ecosystems.
Distribution and Transformation Pathways in Soil, Water, and Sediment
The environmental distribution and transformation of this compound are dictated by its physicochemical properties and its interactions with different environmental compartments. Studies and assessments show that this compound is readily biodegradable. thegoodscentscompany.comescholarship.org This biodegradation occurs under both aerobic and anaerobic conditions, indicating it is unlikely to persist in the environment. thegoodscentscompany.comescholarship.org
In aquatic systems, this compound is expected to adsorb to suspended solids and sediment. nih.gov Its mobility in soil is considered low due to a strong tendency for adsorption. escholarship.orgnih.gov The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to soil or sediment, has been reported as greater than 5000, which corresponds to an immobile classification with strong adsorption to soil. escholarship.org This strong adsorption attenuates other transport processes like volatilization from water or soil surfaces. nih.gov While vapor-phase 1-tridecanol (B166897) can be degraded in the atmosphere by hydroxyl radicals, its volatilization from water and soil is limited by this adsorption. nih.gov
The primary transformation pathway for this compound in soil, water, and sediment is biodegradation. thegoodscentscompany.comnih.gov Simulation tests for biodegradation in water and sediment, as well as in soil, are key components of its environmental fate assessment. nih.govgisera.csiro.au Other potential, though less dominant, pathways include phototransformation in air, water, and soil. nih.gov
Persistent, Bioaccumulative, and Toxic (PBT) Assessments and Criteria
Regulatory frameworks such as REACH utilize PBT assessments to identify substances that pose a significant long-term risk to the environment. According to multiple assessments, this compound and its ethoxylated forms are not considered to be PBT or very persistent and very bioaccumulative (vPvB) substances. escholarship.orgnih.govthegoodscentscompany.comthegoodscentscompany.com
The evaluation against each criterion is as follows:
Persistence (P): The compound is readily biodegradable and therefore does not meet the criteria for being persistent or very persistent. thegoodscentscompany.comescholarship.org
Toxicity (T): In standard aquatic toxicity tests, this compound is considered to be of moderate toxicity concern and is classified as harmful or toxic to aquatic organisms, with long-lasting effects. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com
Development of Environmental Exposure Scenarios and Trigger Values
To conduct a thorough risk assessment, potential environmental exposure pathways are identified and quantified. Environmental exposure scenarios for this compound are developed based on its entire life cycle, which includes its manufacture, formulation into various products, widespread use by professional workers, consumer uses, and its presence in articles. Release to the environment can happen during industrial formulation and use, or from the use of end-products like washing and cleaning agents, lubricants, and coatings.
Based on these scenarios and ecotoxicity data, trigger values and Predicted No-Effect Concentrations (PNECs) are established to define concentrations below which harmful effects on the environment are unlikely to occur.
The Australian and New Zealand Guidelines for Fresh and Marine Water Quality (ANZG) established a freshwater trigger value of 0.14 mg/L for alcohol ethoxylates (AE), derived using data normalized to a comparable alkyl chain length. thegoodscentscompany.comnih.gov
More specific PNECs have been derived for this compound, ethoxylated (<2.5 EO) under the European REACH regulation. thegoodscentscompany.com
The table below summarizes key PNEC values.
| Compartment | PNEC Value | Extrapolation Method | Source |
| Freshwater | 4.36 µg/L | Assessment Factor (50) | thegoodscentscompany.com |
| Marine Water | 0.436 µg/L | Assessment Factor (500) | thegoodscentscompany.com |
| Intermittent Releases (Freshwater) | 5.44 µg/L | - | thegoodscentscompany.com |
| Sediment & Soil | Calculated via Equilibrium Partitioning | Equilibrium Partitioning Method | thegoodscentscompany.comnih.gov |
Field and Laboratory Study Designs for Environmental Fate Evaluation (e.g., GLP Compliance)
The data used for environmental fate modeling and risk assessment are generated through a suite of standardized laboratory and, when necessary, field studies. These studies are designed to be reproducible and reliable, adhering to internationally recognized guidelines and quality standards.
A comprehensive evaluation of this compound's environmental fate involves numerous study types, including:
Biodegradation: Screening tests for ready biodegradability (e.g., OECD 301B) and simulation tests for degradation in water, sediment, and soil (e.g., OECD 311). escholarship.orggisera.csiro.au
Bioaccumulation: Studies in aquatic or terrestrial organisms to determine the potential for the substance to accumulate in living tissue. gisera.csiro.au
Transport and Distribution: Adsorption/desorption studies to determine the partitioning behavior (Koc) between soil/sediment and water. gisera.csiro.au
Toxicity: Acute and chronic toxicity tests on aquatic organisms from different trophic levels (fish, invertebrates like Daphnia magna, and algae) and terrestrial organisms (plants and soil microorganisms). escholarship.orggisera.csiro.au
To ensure the quality and acceptability of data for regulatory purposes, such as under REACH, these studies are typically conducted in compliance with the Principles of Good Laboratory Practice (GLP). GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. In some cases, where direct data on this compound is unavailable for a specific endpoint, an analogue approach may be used, leveraging data from structurally similar chemicals to fill data gaps. nih.gov
Toxicological Research and Human Health Risk Assessment Methodologies of Isotridecanol
Cellular and Subcellular Interaction Mechanisms
The interaction of isotridecanol with cells at a subcellular level is a key area of toxicological research. These studies help to elucidate the mechanisms by which this compound may exert adverse effects.
Cytotoxicity Mechanisms (e.g., IC50 values indicating growth inhibition)
Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration that inhibits 50% of cell growth or viability. biorxiv.org Research into the cytotoxic effects of this compound has shown that its toxicity can vary depending on the concentration and the duration of exposure. Studies have utilized bacterial assays to evaluate growth inhibition and have determined IC50 values through various methodologies. For instance, in vitro cytotoxicity assays, such as the MTT, Alamar Blue, and Acid Phosphatase assays, are commonly employed to determine the IC50 values of chemical agents in various cell lines. exlibrisgroup.com However, it is important to note that IC50 values can vary between different cytotoxicity assays, highlighting the need for careful interpretation of results. exlibrisgroup.com
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Levels in Cell Cultures
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, can lead to cellular damage. mdpi.comfrontiersin.org Some studies have suggested that this compound may be involved in inducing oxidative stress in certain cell lines. This effect is associated with the generation of ROS, which can damage cellular components if not neutralized by the cell's antioxidant defense mechanisms. nih.gov The induction of oxidative stress can be experimentally studied in cultured cells by exposing them to various oxidizing agents and measuring the resulting cellular responses. nih.gov It is known that elevated levels of ROS can activate signaling pathways that promote proliferation and survival in some contexts, while in others, they can lead to cell death. nih.gov
Modulation of Inflammatory Markers and Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli. journalmeddbu.com Research has indicated that certain chemical compounds can modulate inflammatory responses in cell cultures. Some studies suggest that this compound may possess anti-inflammatory properties, with the ability to modulate inflammatory responses. The anti-inflammatory effects of various compounds are often investigated by measuring their impact on the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govmdpi.com For example, some bioactive compounds have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com
Disruption of Cell Membranes and Lysis Mechanisms
The integrity of the cell membrane is crucial for cell survival. Disruption of this barrier can lead to cell lysis and death. mdpi.com Chemical lysis involves the use of substances, such as detergents, to break down the lipid bilayer of cell membranes. constantsystems.comopsdiagnostics.com The hydrophobic nature of some compounds allows them to accumulate within the cell membrane, disturbing its structure and increasing permeability, which can ultimately lead to cell lysis. mdpi.com The process of cell lysis can be initiated by the breakdown of the outer cell membrane to release intracellular contents. researchgate.net
Systemic Toxicity and Organ-Specific Effects in Research Models
Investigating the systemic toxicity of a substance involves examining its effects on the entire organism, including specific organs. Animal models are commonly used for this purpose.
Acute Toxicity through Oral and Dermal Routes
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single exposure to a substance. The acute toxicity of this compound and its ethoxylates is generally considered to be low via both oral and dermal routes of exposure. santos.com
Dermal Toxicity: The acute dermal toxicity of this compound has also been evaluated. A study on rabbits using isoundecanol, a related compound, showed no mortality at a limit dose of 3160 mg/kg, indicating a dermal LD50 of >3160 mg/kg. europa.eu For this compound, ethoxylated, a dermal LD50 in rabbits was reported as 5,960 mg/kg. carlroth.com Another source states a dermal LD50 in rabbits of >2,000 mg/kg for this compound, ethoxylated (>= 2.5 EO). windows.net A safety data sheet for this compound N reports an approximate dermal LD50 in rabbits of 6,000 mg/kg. basf.com
Interactive Data Table: Acute Toxicity of this compound and its Derivatives
| Substance | Test Animal | Route of Exposure | LD50 Value | Reference |
| This compound | Rat | Oral | > 2000 mg/kg | europa.eu |
| This compound | Rat | Oral | > 2673 mg/kg | europa.eu |
| This compound, ethoxylated | Rat | Oral | > 2000 mg/kg | carlroth.com |
| This compound, ethoxylated | Rat | Oral | 500 mg/kg | chemical-check.de |
| This compound, ethoxylated | Rat | Dermal | > 2000 mg/kg | chemical-check.de |
| Isoundecanol | Rabbit | Dermal | > 3160 mg/kg | europa.eu |
| This compound, ethoxylated | Rabbit | Dermal | 5,960 mg/kg | carlroth.com |
| This compound, ethoxylated (>= 2.5 EO) | Rabbit | Dermal | > 2000 mg/kg | windows.net |
| This compound N | Rabbit | Dermal | approx. 6,000 mg/kg | basf.com |
Investigations of Gastrointestinal Tract Irritation and Liver Hypertrophy as Adaptive Responses
The method of administration in toxicity studies can influence the observed effects of alcohol ethoxylates. For instance, administration via gavage (forced feeding) may lead to gastrointestinal irritation, an effect not typically seen when the substance is administered as part of the diet. ecetoc.org
An increase in liver weight, or liver hypertrophy, is a common finding in repeated-dose toxicity studies with alcohol ethoxylates. santos.comecetoc.orgheraproject.com This is often accompanied by changes in clinical chemistry but generally without corresponding histopathological (microscopic tissue) damage. heraproject.comoecd.org This type of liver enlargement is frequently interpreted as an adaptive response to the substance's metabolism rather than a direct toxic effect. ecetoc.orgheraproject.comumweltbundesamt.de The liver increases its metabolic capacity to handle the xenobiotic (foreign substance), a physiological adaptation. nih.gov Expert panels have concluded that hepatomegaly due to hepatocellular hypertrophy, in the absence of other signs of liver toxicity, should be considered a non-adverse, adaptive reaction. nih.gov
Genotoxicity, Carcinogenicity, and Reproductive Toxicity Assessments
In Vitro and In Vivo Genotoxicity Testing Methodologies
The genotoxic potential of this compound and its ethoxylates has been evaluated using a standard battery of tests. These assessments are crucial for determining if a substance can cause damage to genetic material (DNA). nih.govscitovation.com The available data, primarily from studies on this compound ethoxylates with fewer than 2.5 ethoxy units and other similar alcohol ethoxylates, consistently show no evidence of genotoxicity. santos.comsantos.comeuropa.eu
A comprehensive set of in vitro (test tube) studies have been conducted, following established OECD guidelines:
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This test uses bacteria to screen for gene mutations. For this compound, ethoxylated (< 2.5 EO), the results were negative, both with and without metabolic activation. europa.eu
In Vitro Mammalian Cell Gene Mutation Test (Hprt gene, OECD 476): This assay, using Chinese hamster lung cells, also yielded negative results. europa.eu
In Vitro Mammalian Cell Micronucleus Test (OECD 487): Conducted with cultured human lymphocytes, this test for chromosome damage was negative. europa.eu
Table 2: Summary of In Vitro Genotoxicity Studies for this compound, ethoxylated (< 2.5 EO)
| Test Method | Test System | Result | Reference |
|---|---|---|---|
| Bacterial reverse mutation assay (OECD 471) | S. typhimurium | Negative | europa.eu |
| In vitro mammalian cell gene mutation test (OECD 476) | Chinese hamster lung fibroblasts (V79) | Negative | europa.eu |
| In vitro mammalian cell micronucleus test (OECD 487) | Cultured peripheral human lymphocytes | Negative | europa.eu |
Carcinogenicity Studies with this compound Ethoxylates and Analogues
Direct carcinogenicity studies on this compound or its ethoxylates have not been conducted. santos.comsantos.com However, the carcinogenic potential has been assessed by examining data from long-term studies on analogous alcohol ethoxylates. santos.comsantos.com
A two-year dietary study in rats with C12-13AE6.5 and another with C14-15AE7 found no evidence of carcinogenicity. santos.comsantos.com Based on these findings and the lack of genotoxic potential, alcohol ethoxylates are not considered to be carcinogenic. santos.comsantos.comheraproject.com
Evaluation of Reproductive and Developmental Toxicity Potential
The potential for reproductive and developmental toxicity of this compound is also evaluated using data from similar alcohol ethoxylates. The available evidence suggests a low potential for such effects. santos.comsantos.com
Toxic Mode of Action (TMOA) Research and Adverse Outcome Pathways
Bacterial Gene Expression Profiling for TMOA Elucidation
Modern toxicological research employs advanced in vitro methods to elucidate the toxic mode of action of chemicals. nih.gov Bacterial gene expression profiling is one such tool used to gain mechanistic insights into how a substance exerts toxicity. nih.govplos.org By using reporter bacteria with specific stress-responsive gene promoters fused to reporter genes, it is possible to measure the induction of various cellular stress pathways upon chemical exposure. nih.gov These pathways can include responses to DNA damage, oxidative stress, protein damage, and membrane damage. nih.gov
For non-ionic surfactants like ethoxylated alcohols, this method can provide valuable information. nih.gov Exposure to these substances can lead to the induction of genes associated with the disruption of biological membrane integrity, which is consistent with the non-polar narcosis mode of action. nih.gov For example, studies on various agricultural adjuvants, including alcohol ethoxylates, have used bacterial reporter assays to rank them based on toxicity and to classify their TMOA. nih.gov The pattern of gene induction can reveal whether a compound acts as a general narcotic or has more specific effects, such as genotoxicity (induction of the SOS response). nih.gov This approach allows for a more nuanced, mechanistic understanding of toxicity beyond simple measures of cell viability, aiding in the selection of safer alternatives and supporting regulatory decision-making. nih.gov
Read-Across and Weight-of-Evidence Approaches in Toxicological Extrapolation
In the absence of complete experimental data for a specific chemical like this compound, regulatory agencies and researchers rely on read-across and weight-of-evidence (WoE) approaches to fill data gaps. europa.eueuropa.euepa.gov Read-across is a toxicological extrapolation technique where data from a tested substance (a structural analogue or source chemical) are used to predict the properties of a similar but untested target chemical. oecd.orgnih.gov This approach is founded on the principle that structurally similar chemicals will have similar physicochemical properties, toxicokinetics, and toxicodynamics. oecd.org
For this compound and its ethoxylates, read-across is extensively used to assess endpoints such as skin and eye irritation and sensitization. europa.eu The justification for this relies on grouping similar long-chain branched alcohols and their ethoxylates into a chemical category. europa.eueuropa.eu For example, the skin irritation potential of an this compound ethoxylate with fewer than 2.5 EO units is predicted by using data from several analogue substances, including those with different branching patterns and ethoxylation degrees (e.g., Alcohols, C12-13, ethoxylated, < 2.5 EO and this compound, ethoxylated, 3 EO). europa.eu
Solvent Toxicity on Biological Activity in Fermentation Processes
Detailed Research Findings
Research into the solvent toxicity of this compound has primarily focused on its application in lactic acid and ethanol (B145695) fermentations, employing microorganisms such as fungi of the Rhizopus genus and various yeasts.
In studies with the fungus Rhizopus arrhizus for lactic acid production, this compound has been classified as having medium toxicity. nih.govuni.lu The toxicity of alcohols used as modifiers in these systems tends to decrease as the number of carbon atoms in the molecule increases. nih.govuni.lu Consequently, this compound is considered a more suitable modifier than shorter-chain alcohols like octanol (B41247) and isodecanol, which are reported to be toxic and strongly toxic, respectively. nih.govuni.lu Due to its moderate toxicity and effectiveness as a modifier, this compound is often cited as the best choice among the alcohols tested for this application. uni.lunih.gov An interesting morphological observation is that in the presence of solvents containing this compound, Rhizopus arrhizus has been found to grow in a filamentous form rather than its typical pellet form. uni.lu
In the context of extractive fermentation of lactic acid with Rhizopus oryzae, a mixture of an extractant and a diluent is often employed. One such system uses tri-n-octylamine (TOA) as the extractant and this compound as the diluent. Research has shown that a mixture of 0.5 mol/L TOA in this compound had minimal impact on the fermentation, showing a relative activity comparable to the control fermentation without the solvent. fishersci.se This suggests a low level of toxicity for this specific combination on R. oryzae. However, it was noted that when the organic phase containing this compound is layered on top of the fermentation broth, it can create a barrier to air supply. This may slow down the fermentation rate unless aeration is increased to compensate. fishersci.se
For ethanol fermentation processes, this compound has been found to be "rather well tolerated by yeasts". nih.gov It has been used as the solvent in supported liquid membrane systems for the extraction of ethanol during fermentation, a method that helps maintain the culture's activity by avoiding the direct dispersion of the solvent into the culture medium. nih.gov
The table below summarizes the findings on the toxicity of this compound and its mixtures in different fermentation systems.
Table 1. Research Findings on the Toxicity of this compound in Fermentation Processes
| Fermentation Product | Microorganism | Solvent System | Observed Toxicity/Effect on Biological Activity | Reference(s) |
|---|---|---|---|---|
| Lactic Acid | Rhizopus arrhizus | This compound (as modifier) | Medium toxicity. Considered the best among tested alcohol modifiers. | nih.gov, uni.lu, nih.gov |
| Lactic Acid | Rhizopus oryzae | 0.5 mol/L Tri-n-octylamine in this compound | Relative activity of 0.99 compared to control; considered low toxicity. | , fishersci.se |
| Ethanol | Yeasts | This compound (in supported liquid membrane) | Rather well tolerated by yeasts. | nih.gov |
| Lactic Acid | Rhizopus arrhizus | Solvents with this compound | Induced filamentous growth instead of pellets. | uni.lu |
Applications of Isotridecanol and Its Derivatives in Advanced Materials and Chemical Formulations Research
Surfactant and Emulsifier Science
Isotridecanol and its ethoxylated derivatives are subjects of extensive research in surfactant and emulsifier science due to their versatile interfacial properties. The branched structure of the isotridecyl hydrophobe imparts unique characteristics compared to its linear counterparts, influencing its behavior at surfaces and interfaces.
Dynamic Surface Activity and Interfacial Tension Studies
The dynamic surface activity of this compound ethoxylates is a critical parameter in applications where new interfaces are rapidly formed, such as in spraying, coating, and high-speed industrial processes. Research has shown that the rate at which these surfactants reduce surface tension is as important as the equilibrium value they can achieve. jiujiechem.com Studies utilizing methods like the maximum bubble pressure technique have investigated the kinetics of adsorption for this compound ethoxylates. jiujiechem.com
The branched nature of this compound-based surfactants typically leads to a faster reduction in surface tension compared to linear alcohol ethoxylates. google.com This is a significant advantage in processes requiring rapid wetting and equilibration. The effectiveness of a surfactant in lowering the surface tension of water or the interfacial tension between water and an organic liquid is quantified by the lowest surface tension achievable, which occurs at or above the critical micelle concentration (CMC). google.com this compound ethoxylates have been shown to be highly effective in this regard, capable of reducing the surface tension of water to values below 30 mN/m at low concentrations. pcc.euwindows.net
The interfacial tension between two immiscible liquid phases, such as oil and water, is a key consideration in emulsion formation and stability. While specific interfacial tension data for this compound derivatives against various oils is detailed in specialized studies, the general principle is that these surfactants adsorb at the oil-water interface, lowering the interfacial tension and facilitating the formation of emulsions. byk.comgoogle.com The structure of the surfactant, including the degree of ethoxylation, plays a crucial role in its partitioning and effectiveness at the interface.
Dynamic Spreading Behavior on Low Energy Surfaces
The ability of a liquid to spread over a surface is governed by the balance of adhesive and cohesive forces, which is directly related to surface tension. This compound ethoxylates have been studied for their dynamic spreading behavior, particularly on low-energy surfaces like paraffin (B1166041) wax or plastics. atamankimya.comnanotrun.com The efficiency of spreading is often evaluated by measuring the change in the contact angle of a droplet over time. atamankimya.com
Research has demonstrated that the spreading behavior of this compound ethoxylate solutions can be modeled using decay functions, with the equilibrium contact angle and the spread rate serving as key parameters to evaluate the effectiveness and efficiency of spreading. jiujiechem.comatamankimya.com The branched structure of the isotridecyl group can enhance spreading by disrupting the packing of surfactant molecules at the interface, leading to a more rapid reduction in the contact angle compared to linear analogues. google.com This property is particularly valuable in applications like coatings, printing inks, and agricultural sprays, where uniform coverage of a surface is essential.
Critical Micelle Concentration (CMC) and Aggregation Behavior of this compound Ethoxylates
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to associate into larger aggregates called micelles. exxonmobilchemical.com This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from the aqueous phase into the core of the micelle, while the hydrophilic heads remain in contact with the water. acs.org
For this compound ethoxylates, the CMC is influenced by the length of the hydrophilic polyethylene (B3416737) oxide (EO) chain. Research has shown that the CMC of this compound ethoxylates increases with an increasing number of ethoxy groups. jiujiechem.com This is because a larger hydrophilic head group requires a higher concentration of surfactant to overcome the electrostatic repulsion and steric hindrance to form stable micelles.
The branched structure of the isotridecyl group also affects the CMC. Compared to their linear counterparts, branched alcohol ethoxylates like those derived from this compound typically exhibit higher CMCs. google.com However, they can be more effective at reducing surface tension, achieving a lower surface tension value at their CMC (γCMC). jiujiechem.com For instance, certain this compound ethoxylates can reduce the surface tension of water to approximately 28-29 mN/m. jiujiechem.com The aggregation behavior of these surfactants is crucial for their function as detergents, emulsifiers, and solubilizing agents.
| This compound Ethoxylate Derivative | Degree of Ethoxylation (EO units) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) | Reference |
|---|---|---|---|---|
| E1307 | 7 | 5.78 x 10-5 mol/L | 27.9 mN/m | jiujiechem.com |
| E1310 | 10 | 8.44 x 10-5 mol/L | 28.7 mN/m | jiujiechem.com |
| MARLIPAL O13 Series | Varies | ~25 to 100 mg/L | <30 mN/m | pcc.euatamankimya.com |
Microemulsion Formation and Stability Studies
Microemulsions are thermodynamically stable, optically clear dispersions of oil and water stabilized by a surfactant and often a co-surfactant. google.com They are of significant interest for various applications, including enhanced oil recovery, drug delivery, and the formulation of cleaning products. This compound ethoxylates have been investigated for their role in the formation and stabilization of microemulsions. google.combyk.com
One study systematically investigated the phase behavior of a d-limonene/isotridecanol ethoxylate-6/isopropyl alcohol/water system to identify the optimum formulation for creating a d-limonene-in-water nanoemulsion (a type of microemulsion). windows.net The results showed that a nanoemulsion with a droplet size of approximately 40 nm could be obtained by adding the optimum microemulsion formulation directly into water. windows.net This demonstrates the efficacy of this compound ethoxylates in creating these stable, small-droplet systems.
This compound ethoxylates are also used as co-emulsifiers in various formulations to enhance stability, including providing freeze-thaw stability to emulsions. google.com Their ability to work in conjunction with other surfactants, such as anionic surfactants, allows for the fine-tuning of formulation properties to achieve stable microemulsions under specific conditions of salinity and temperature. atamanchemicals.com The branched structure of the this compound can provide good steric stabilization, preventing the coalescence of the dispersed phase droplets and ensuring the long-term stability of the microemulsion.
Foaming Properties and Defoamer Efficacy Research in Aqueous Systems
The foaming properties of surfactants are critical in many industrial and consumer products. While high foaming is desirable in applications like shampoos and hand soaps, low foaming is often a requirement for automatic dishwashing detergents, metalworking fluids, and textile processing. This compound ethoxylates are generally characterized as low to moderate foaming surfactants, especially when compared to their anionic counterparts. santos.comwindows.net
The foaming capacity of this compound ethoxylates is dependent on the degree of ethoxylation. atamankimya.com Research indicates that derivatives with a very low number of ethylene (B1197577) oxide units, such as this compound + 1 mol EO, exhibit the slightest tendency to foam. atamankimya.com As the EO content increases, the foaming capacity sees a slight rise. atamankimya.com Furthermore, the branched structure of the isotridecyl group contributes to lower foam stability compared to linear alcohol ethoxylates, which is often an advantage in industrial applications. exxonmobilchemical.com Unreacted this compound present in the ethoxylate mixture can also contribute to foam regulation.
Conversely, due to their ability to reduce surface tension and their low foam profile, this compound and its derivatives are utilized as defoamers or as components in defoamer formulations. They are effective in minimizing foam formation in various manufacturing processes, including in the textile, paper, and coating industries. This compound ethoxylates are also used to formulate water-based defoamer emulsions. santos.com
| This compound Ethoxylate Derivative | Property | Observation | Reference |
|---|---|---|---|
| General this compound Ethoxylates | Foaming vs. Anionic Surfactants | Produce less foam. | santos.com |
| This compound + 1 mol EO | Foaming Tendency | Slightest tendency to foam. | atamankimya.com |
| This compound Ethoxylates (increasing EO content) | Foaming Capacity | Slightly increases with increasing EO content. | atamankimya.com |
| Branched (this compound) vs. Linear Alcohol Ethoxylates | Foam Stability | Tend to have lower foam stability. | exxonmobilchemical.com |
| This compound | Application | Utilized as a defoamer in textile, paper, and coating industries. |
Role as Wetting Agent in Agricultural Formulations (e.g., Pesticides, Herbicides)
In agricultural formulations, the efficacy of active ingredients like pesticides and herbicides is highly dependent on their ability to wet and spread evenly over the foliage of target plants. Surfactants are commonly added as adjuvants to improve the performance of these formulations. This compound ethoxylates are recognized as effective nonionic wetting agents for this purpose. atamankimya.com
Specific this compound ethoxylates, such as those with an average of 5 or 6 moles of ethylene oxide, are marketed for their effective spray retention and spreading aid qualities in agricultural applications. They are also used in various formulation types, including emulsifiable concentrates (EC), suspension concentrates (SC), and suspo-emulsions (SE). atamankimya.com The use of this compound ethoxylates as spreaders for pesticides is a key application. santos.com
Lubricant and Plasticizer Development
The branched C13 alkyl chain of this compound is a key structural feature that researchers have leveraged in the development of high-performance lubricants and plasticizers. Esters derived from this compound, in particular, have been the subject of significant investigation.
Structure-Performance Relationships in Ester-Based Lubricants
The performance of a lubricant is intrinsically linked to the molecular structure of its base oil. Esters derived from this compound are valued for their favorable combination of properties, which can be attributed to their specific molecular architecture. The branched nature of the isotridecyl group plays a crucial role in defining the lubricant's performance characteristics. srce.hrmachinerylubrication.com
Research into diesters, such as di-isotridecyl adipate (B1204190) (DITA), demonstrates the benefits of this branched structure. The branching disrupts the ability of the molecules to pack closely together, which results in excellent low-temperature properties, such as a very low pour point. srce.hratamanchemicals.com This is a critical attribute for lubricants intended for use in a wide range of operating temperatures. Furthermore, these esters exhibit good thermal and oxidative stability, which is essential for lubricant longevity and performance at high temperatures. cymitquimica.comvaltris.com
Studies have shown that esters synthesized from branched-chain alcohols like this compound can offer superior performance compared to their linear counterparts. For instance, di-2-ethylbutyl dodecanedioate (B1236620) and di-2-ethylhexanol dodecanedioate show significantly lower pour points (−55 °C and −50 °C, respectively) compared to the esters of their linear alcohol equivalents, dihexyl dodecanedioate (10 °C) and dioctyl dodecanedioate (20 °C). srce.hr This highlights the direct impact of the branched structure on improving low-temperature fluidity.
The key performance characteristics of Di-isotridecyl Adipate (DITA), an ester of this compound, are summarized in the table below.
| Property | Value | Unit |
| Kinematic Viscosity @ 40°C | 29.3 | cSt |
| Kinematic Viscosity @ 100°C | 7.38 | cSt |
| Viscosity Index | 235 | - |
| Pour Point | < -39 | °C |
| Flash Point | 199 | °C |
Data sourced from a technical data sheet for DEHYLUB 1337 Di-isotridecyl Adipate. atamanchemicals.com
These properties make this compound-based esters suitable as base stocks or additives in a variety of lubricant applications, including engine oils, compressor oils, hydraulic fluids, and greases, particularly where performance at both low and high temperatures is critical. atamanchemicals.compacificspecialityoils.com Other esters, such as isotridecyl stearate (B1226849) and isodecyl pelargonate, are also used to enhance lubricity in various formulations. tradeton.comgoogle.comnimacltd.co.uk
Research on Polyvinyl Chloride (PVC) Plasticizer Formulations
This compound is a key precursor in the synthesis of plasticizers for polyvinyl chloride (PVC). cymitquimica.com Plasticizers are additives that increase the flexibility, durability, and workability of the polymer. wikipedia.org Esters of this compound, such as di-isotridecyl adipate (DITA) and ditridecyl phthalate (B1215562) (DTDP), are used to soften PVC for various applications. cymitquimica.comwikipedia.orgberg-schmidt.comkinampark.com
The long, branched alkyl chains of the this compound moiety effectively insert themselves between the rigid PVC polymer chains, spacing them apart. This reduces the intermolecular forces (van der Waals forces) between the polymer chains, allowing them to move more freely and resulting in a more flexible material. kinampark.com
Research has focused on adipate-based plasticizers for their ability to impart good low-temperature performance to PVC products. researchgate.net Di-isotridecyl adipate is noted for its use as a plasticizer that improves flexibility and durability. cymitquimica.comberg-schmidt.com Phthalate esters derived from C13 alcohols like this compound (ditridecyl phthalate) are also utilized, particularly in applications requiring high-temperature performance due to their lower volatility compared to shorter-chain phthalates. wikipedia.orgkinampark.com The selection of a plasticizer is a balance of achieving desired physical properties, compatibility with the polymer, and performance over the product's lifetime. cymitquimica.comresearchgate.net
Research in Other Specialized Chemical Applications
Beyond lubricants and plasticizers, this compound and its derivatives, primarily ethoxylates, are integral components in various specialized chemical formulations.
Use in Coal Seam Gas Extraction Formulations
In the oil and gas industry, specifically in coal seam gas (CSG) extraction, this compound derivatives play a supporting role. This compound, ethoxylated, is a chemical component used in drilling and completion fluids. pcc.eu One of its documented uses is in the workover process, which is performed to clean out a well. During this process, fluids containing ethoxylated this compound help to remove solids, such as coal fines, from the well, facilitating the placement of production equipment like pumps. pcc.eu The surfactant properties of these ethoxylates aid in dispersing solid particles and managing fluid properties within the wellbore. While the primary focus of CSG extraction involves processes like hydraulic fracturing to increase coal seam permeability, the use of specialized chemical aids like this compound ethoxylates is important for operational efficiency. pcc.euemeryoleo.com
Auxiliaries for Textile and Leather Processing
This compound ethoxylates are widely used as essential auxiliaries in the textile and leather industries. atamanchemicals.comcymitquimica.com Their effectiveness stems from their excellent surfactant properties, including wetting, emulsifying, and detergency. srce.hratamanchemicals.com
In textile processing, these nonionic surfactants are key ingredients in formulations for scouring, wetting, and degreasing. srce.hrcymitquimica.com They help to remove natural oils, waxes, and other impurities from fibers like cotton before dyeing and finishing. The branched structure of the this compound hydrophobe contributes to efficient wetting, allowing processing liquids to penetrate the fiber bundles quickly and evenly. atamanchemicals.com Different degrees of ethoxylation are used to optimize performance; for example, ethoxylates with 6 to 10 moles of ethylene oxide (EO) exhibit particularly high wetting efficiency on textiles. atamanchemicals.com
In the leather industry, this compound ethoxylates are used in soaking and defatting agents to prepare hides for tanning. atamanchemicals.comcymitquimica.com They are also effective emulsifiers for silicone oils, which are used to impart softness and other desirable characteristics to both textiles and leather. tradeton.comberg-schmidt.com
The table below summarizes the functions of this compound Ethoxylates in Textile and Leather Processing.
| Application Area | Function | Benefit |
| Textile Pretreatment | Wetting Agent, Scouring Agent, Degreaser | Improves removal of impurities, ensures even dyeing and finishing. cymitquimica.com |
| Dyeing and Finishing | Dispersing Agent, Leveling Agent | Promotes uniform dye uptake and a level appearance. |
| Leather Processing | Soaking Agent, Defatting Agent | Prepares hides for tanning by removing natural fats and impurities. atamanchemicals.comcymitquimica.com |
| Silicone Emulsions | Emulsifier | Creates stable emulsions of silicone oils for use as softeners. tradeton.comberg-schmidt.com |
Metalworking Fluid Emulsifier Research
In metalworking, fluids are essential for cooling, lubrication, and chip removal during processes like cutting and grinding. This compound derivatives, including ethoxylates and phosphate (B84403) esters, are important components in the formulation of these fluids. machinerylubrication.comcymitquimica.com
This compound ethoxylates function as nonionic emulsifiers in water-miscible metalworking fluids, such as soluble oils and semi-synthetics. srce.hrmachinerylubrication.com They create stable emulsions of mineral or synthetic oils in water, which is critical for the fluid's performance. Their low-foaming properties are also advantageous in high-speed machining operations. srce.hr
Furthermore, this compound can be converted into phosphate esters. These anionic surfactants offer multifunctional benefits in metalworking fluid formulations. They act as emulsifiers and also provide extreme pressure (EP) and anti-wear (AW) properties, which protect the tool and workpiece under high loads. valtris.compcc.eu Phosphate esters of ethoxylated this compound also contribute to corrosion inhibition, a crucial function for protecting metal surfaces. valtris.comnimacltd.co.ukresearchgate.net Research has explored various this compound ethoxylate phosphate esters with different degrees of ethoxylation (e.g., 3EO, 6EO, 10EO) for use as corrosion inhibitors and EP/AW additives. valtris.comgoogle.com
Role in Paints, Coatings, and Adhesives Research
This compound and its derivatives are integral components in the research and development of advanced paints, coatings, and adhesives. Their utility stems from the unique branched structure of the C13 alcohol, which imparts valuable properties to its derivatives, particularly non-ionic surfactants like this compound ethoxylates. nih.govfishersci.be These compounds are researched for their ability to function as highly effective dispersants, wetting agents, emulsifiers, and defoamers, addressing many challenges in formulation science. thegoodscentscompany.comereztech.comlabsolu.cathegoodscentscompany.com
In the realm of paints and coatings, research focuses on leveraging this compound derivatives to enhance formulation stability and application performance. fishersci.bewikipedia.org They are crucial for ensuring the uniform and fine distribution of particulate solids, such as pigments and fillers, within the coating system. wikipedia.orgfishersci.dk This action is critical for achieving desired optical properties like high gloss, color strength, and opacity. nih.gov
This compound ethoxylates, a key class of derivatives, are extensively studied for their role as dispersing and wetting agents. ereztech.comepa.gov As dispersants, they adsorb onto the surface of pigment particles, preventing them from clumping together (agglomeration) through steric stabilization. epa.govnih.gov This ensures the long-term stability of the paint and prevents settling. As wetting agents, they lower the surface tension of the liquid paint, allowing it to spread more effectively over the substrate and wet the pigment surfaces efficiently during the manufacturing process. epa.gov
Furthermore, certain derivatives of this compound are investigated as leveling agents, which help the coating form a smooth, uniform film free of defects like brush marks or orange peel. thegoodscentscompany.com They also function as defoamers or low-foam wetting agents, which is advantageous in many production and application processes where foam can introduce surface defects.
The following table summarizes the researched functions of this compound derivatives in paint and coating formulations:
Table 1: Investigated Functions of this compound Derivatives in Paints and Coatings| Functional Role | Research Focus and Impact on Properties |
|---|---|
| Dispersing Agent | Prevents pigment and filler agglomeration, enhancing color strength, and storage stability. thegoodscentscompany.comwikipedia.orgepa.gov |
| Wetting Agent | Reduces surface tension for improved pigment wetting during dispersion and better substrate wetting during application. epa.gov |
| Leveling Agent | Promotes the formation of a smooth, uniform coating surface. thegoodscentscompany.com |
| Emulsifier | Used in the production of emulsion polymers for water-based paints and for emulsifying resin components. ereztech.comwikipedia.org |
| Defoamer/Low-Foam Surfactant | Controls foam generation during manufacturing and application to prevent surface defects. |
| Solvent | Acts as a low-volatility solvent for various components like oils and dyes. thegoodscentscompany.com |
In adhesives research, this compound-based surfactants are explored for their ability to modify surface properties and ensure the stability of the formulation. In water-borne adhesive systems, these surfactants are critical for emulsifying polymers and other components in the liquid state. labsolu.ca They help reduce the surface tension of the adhesive, which promotes better wetting of the surfaces to be bonded, a crucial factor for achieving strong adhesion.
The table below outlines key research findings related to the application of this compound ethoxylates, which vary based on the degree of ethoxylation.
Table 2: Research Findings on this compound Ethoxylates in Material Formulations
| Derivative (Avg. Moles of Ethylene Oxide) | Key Research Findings and Properties | Application Area |
|---|---|---|
| Low Degree of Ethoxylation (e.g., 3-6 EO) | Excellent emulsifiers and wetting agents with good degreasing action. ereztech.com They are generally oil-soluble. | Coatings, Adhesives |
| Medium Degree of Ethoxylation (e.g., 7-8 EO) | Offer the best balance of wetting and dispersing properties; particularly effective for removing pigmented contamination. ereztech.com | Paints, Coatings |
| High Degree of Ethoxylation (e.g., >8 EO) | Highly water-soluble, functioning as effective dispersants and stabilizers for oil-in-water emulsions. | Paints, Adhesives |
Future Research Directions and Emerging Areas in Isotridecanol Science
Development of Sustainable Synthesis Routes and Green Chemistry Approaches
The primary industrial synthesis of isotridecanol involves the hydroformylation (oxo synthesis) of a C12-olefin mixture, followed by hydrogenation. windows.net This process, while efficient, relies on petrochemical feedstocks and energy-intensive conditions. Future research is increasingly focused on developing more sustainable and greener alternatives.
Key areas of investigation include:
Bio-based Feedstocks: Exploring the conversion of biomass-derived materials into C12 olefins suitable for hydroformylation. This would reduce the carbon footprint and reliance on fossil fuels.
Catalyst Optimization: Developing more efficient and recyclable catalysts for the oxo process to minimize waste and energy consumption. For example, rhodium catalyst recovery through distillation can significantly reduce raw material costs.
Alternative Synthesis Pathways: Investigating novel catalytic routes that may offer higher atom economy and milder reaction conditions compared to traditional hydroformylation. Life-cycle assessments have indicated that hydroformylation has a lower carbon footprint than Guerbet methods due to higher atom economy.
Advanced Characterization of Isomeric Mixtures and Their Impact on Performance Predictability
This compound is not a single compound but a complex mixture of isomers. windows.netbasf.com The specific branching of the alkyl chain significantly influences the physicochemical properties and, consequently, the performance of its derivatives, such as surfactants.
Future research efforts are directed towards:
High-Resolution Analytical Techniques: Employing advanced analytical methods like comprehensive two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS) to achieve a more detailed separation and identification of individual isomers in commercial mixtures.
Structure-Property Relationship Studies: Systematically synthesizing and characterizing individual this compound isomers to establish clear relationships between their molecular structure and key performance indicators like surface tension, emulsification power, and cleaning efficiency. atamanchemicals.com
Computational Modeling: Developing and refining Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics (MD) simulations to predict the behavior of complex isomeric mixtures. researchgate.net These models can help in designing tailored this compound-based products with optimized performance for specific applications.
Refined Environmental Risk Assessment Methodologies for Complex Formulations
The environmental fate and ecotoxicity of this compound and its ethoxylates are of significant interest due to their widespread use in "down-the-drain" products. nih.goveuropa.eu While this compound ethoxylates are generally considered readily biodegradable, the complexity of the isomeric mixtures and their presence in formulations with other chemicals present challenges for accurate risk assessment. santos.comeuropa.eueuropa.eu
Emerging research focuses on:
Mixture Toxicity Studies: Investigating the synergistic or antagonistic effects of this compound ethoxylates when present in complex mixtures with other surfactants and chemicals commonly found in aquatic environments. nih.govmdpi.comresearchgate.net
Advanced Biodegradation Testing: Moving beyond standard ready-biodegradability tests to simulate more realistic environmental conditions and to understand the biodegradation pathways of different isomer groups. While branched-chain sulfates may biodegrade slower than their linear counterparts, this compound ethoxylates are considered readily biodegradable. santos.com
Ecotoxicity of Metabolites: Assessing the potential toxicity of the intermediate and final breakdown products of this compound ethoxylates to various aquatic organisms. researchgate.net
Deeper Elucidation of Biological Interaction Mechanisms at the Molecular Level
Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for both assessing potential hazards and for developing new applications, for instance, in personal care products. atamanchemicals.com
Key research areas include:
Membrane Interaction Studies: Utilizing techniques like neutron reflectometry and molecular dynamics simulations to investigate how different isomers of this compound and its ethoxylates partition into and disrupt biological membranes. This is a primary mechanism of their biological action.
Protein Binding and Denaturation: Quantifying the binding affinities of this compound derivatives to various proteins and studying their potential to cause protein denaturation, which can impact cellular function.
QSAR for Toxicity Prediction: Developing more accurate Quantitative Structure-Activity Relationship (QSAR) models to predict the potential for skin and eye irritation, as well as other toxicological endpoints, based on the molecular structure of the isomers.
Exploration of Novel High-Performance Applications in Specialized Fields
The unique properties of this compound and its derivatives make them attractive for a range of specialized applications beyond their traditional use in detergents and plasticizers. basf.comatamanchemicals.com
Future research is exploring their potential in:
Enhanced Oil Recovery (EOR): Designing novel this compound-based surfactants with tailored properties for mobilizing crude oil from reservoirs, thereby increasing oil extraction efficiency. scribd.comalibaba.com
High-Performance Lubricants: Developing this compound esters as high-performance lubricant additives that offer excellent thermal stability and lubricity.
Specialty Emulsifiers: Creating highly effective emulsifiers for use in the formulation of pesticides, herbicides, and in emulsion polymerization processes. atamankimya.com
Agricultural Adjuvants: Investigating the use of ethoxylated this compound to enhance the efficacy of fertilizers and pesticides. atamankimya.comiastate.edu
Q & A
Q. What are the standard methods for synthesizing isotridecanol and ensuring isomer purity?
this compound is typically synthesized via hydroformylation of branched alkenes followed by hydrogenation, as described in industrial protocols . To ensure isomer purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm branching patterns and rule out linear-chain contaminants. Fractional distillation under reduced pressure (e.g., 0.1–1 kPa) is recommended for separating isomers, with purity benchmarks set at ≥95% by GC area percentage .
Q. How can researchers characterize this compound’s physicochemical properties using analytical techniques?
Key properties include density (0.84 kg/L at 20°C), boiling point (245–265°C), and water insolubility . Methodologies:
- Density : ASTM D4052 (oscillating U-tube method).
- Hydrophobicity : Measure logP via shake-flask method or HPLC retention time correlation.
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere.
- Structural confirmation : Fourier-transform infrared spectroscopy (FTIR) for hydroxyl (-OH) stretch identification (3200–3600 cm⁻¹) and ¹³C NMR for branching verification .
Q. What experimental protocols are recommended for assessing this compound’s acute toxicity in aquatic organisms?
Follow OECD Test Guidelines (e.g., OECD 203 for fish, OECD 202 for Daphnia magna). For this compound:
- Fish (Danio rerio) : 96-hour LC50 tests in freshwater, with concentrations ranging 10–100 mg/L.
- Algae (Pseudokirchneriella subcapitata) : 72-hour growth inhibition assays. Toxicity thresholds are classified as "moderate" (e.g., EC50 for algae: ~15 mg/L) .
Advanced Research Questions
Q. How can researchers evaluate this compound’s biodegradation pathways under varying environmental conditions?
Use OECD 301B (Ready Biodegradability) tests with activated sludge inoculum, monitoring dissolved organic carbon (DOC) removal over 28 days. This compound, ethoxylated variants show 75% degradation within 28 days under aerobic conditions . For anaerobic systems, apply ISO 11734 with methane production as an endpoint. Advanced methods:
- Metabolite profiling : LC-HRMS to identify intermediates (e.g., carboxylic acids).
- Soil/sediment studies : Use ¹⁴C-labeled this compound to track mineralization rates and sorption coefficients (Kd) .
Q. What computational models are effective for predicting this compound’s interactions in solvent systems?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model solvation behavior in nonpolar solvents. Quantitative Structure-Property Relationship (QSPR) models correlate branching index with logKow values. For toxicity prediction, use ECOSAR v2.0 to estimate LC50 based on hydrophobicity and electrophilicity indices .
Q. How can contradictions in toxicity data across studies be resolved methodologically?
Conflicting results (e.g., LD50 variations in rodent studies) often arise from isomer heterogeneity or exposure routes. Mitigation strategies:
- Standardize test substances : Use ≥98% pure isomers (e.g., iso-C13 vs. linear C13).
- Meta-analysis : Apply random-effects models to aggregate data, adjusting for covariates like solvent carriers .
- Dose-response validation : Replicate studies using OECD-compliant protocols .
Q. What advanced techniques assess this compound’s bioaccumulation potential in sediment-soil systems?
- Equilibrium partitioning : Calculate sediment PNEC using logKow (estimated 4.2 for this compound) and organic carbon content (foc).
- Biotransformation assays : Incubate this compound with cytochrome P450 isoforms (e.g., CYP4A1) to quantify oxidation rates.
- Field studies : Deploy passive samplers (e.g., SPMD) in contaminated water bodies to measure bioaccumulation factors (BAF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
